5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential anticancer properties and its ability to inhibit certain biological pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one include:
Thiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring structure.
Properties
Molecular Formula |
C5H4N4O2S |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
5-amino-2-sulfanylidene-3,6-dihydro-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)11-5(12)8-2/h(H4,6,7,8,9,10,12) |
InChI Key |
JTKQWJYPNCFNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=S)O1)N=C(NC2=O)N |
Origin of Product |
United States |
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